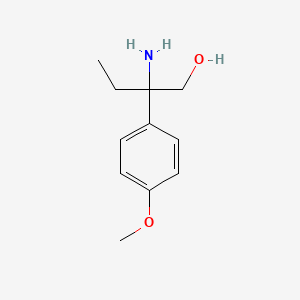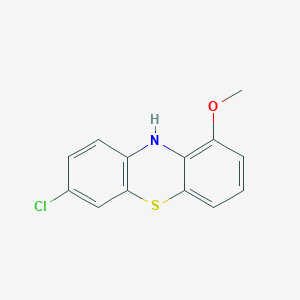
7-Chloro-1-methoxy-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-methoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The compound this compound has a molecular formula of C13H10ClNOS and a molecular weight of 263.748 g/mol .
Vorbereitungsmethoden
The synthesis of 7-Chloro-1-methoxy-10H-phenothiazine typically involves the chlorination and methoxylation of phenothiazine. One common synthetic route includes the reaction of phenothiazine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position. The methoxylation can be achieved by reacting the chlorinated phenothiazine with methanol in the presence of a base like sodium methoxide .
Industrial production methods for phenothiazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
7-Chloro-1-methoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxy derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of N-alkyl or S-alkyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield this compound-5-oxide .
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-methoxy-10H-phenothiazine has several scientific research applications:
Medicine: Phenothiazine derivatives are known for their use as antipsychotic and antiemetic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-methoxy-10H-phenothiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, it may interact with cellular receptors to modulate signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1-methoxy-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
2-Chlorophenothiazine: Similar in structure but lacks the methoxy group at the 1-position.
10-Methylphenothiazine: Contains a methyl group at the nitrogen atom instead of a methoxy group.
Phenothiazine: The parent compound without any substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
823802-33-1 |
|---|---|
Molekularformel |
C13H10ClNOS |
Molekulargewicht |
263.74 g/mol |
IUPAC-Name |
7-chloro-1-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-10-3-2-4-11-13(10)15-9-6-5-8(14)7-12(9)17-11/h2-7,15H,1H3 |
InChI-Schlüssel |
RUCYHCBLRJAAAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC=C1)SC3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


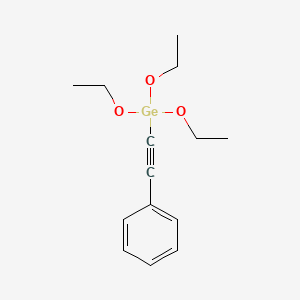
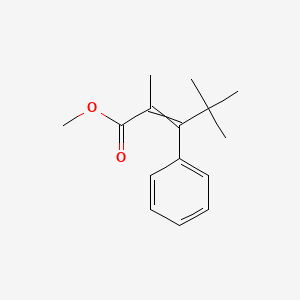
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)

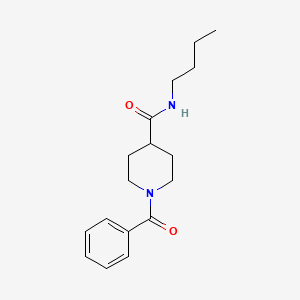
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
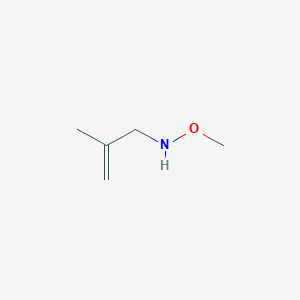
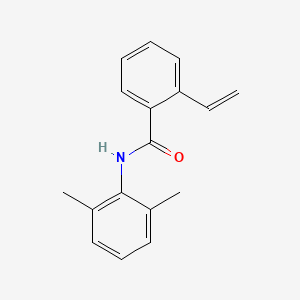
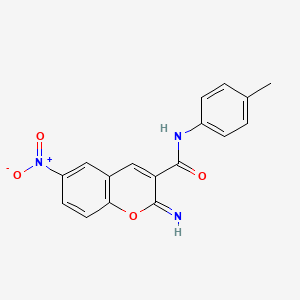

![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
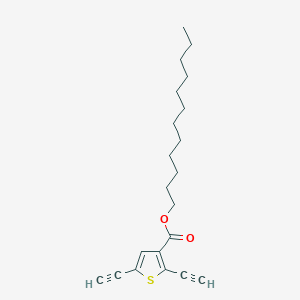
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
